Cas no 2091830-91-8 (methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate)

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a brominated pyrazolopyrimidine derivative with a methyl ester functional group. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity for further functionalization, enabling selective cross-coupling or nucleophilic substitution reactions. Its fused pyrazolo[1,5-a]pyrimidine core offers structural rigidity, which can be advantageous in designing bioactive molecules. The methyl ester group provides a handle for hydrolysis or transesterification, facilitating downstream modifications. This compound is valued for its synthetic utility in medicinal chemistry and material science applications.
methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate structure
2091830-91-8 structure
商品名:methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate
CAS番号:2091830-91-8
MF:C8H10BrN3O2
メガワット:260.08790063858
CID:5637884
PubChem ID:137196159

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27782987
    • methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
    • 2091830-91-8
    • methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate
    • インチ: 1S/C8H10BrN3O2/c1-14-8(13)6-5(9)7-10-3-2-4-12(7)11-6/h10H,2-4H2,1H3
    • InChIKey: RNPRIBDCEKYZCF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(=O)OC)=NN2C=1NCCC2

計算された属性

  • せいみつぶんしりょう: 258.99564g/mol
  • どういたいしつりょう: 258.99564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 56.2Ų

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27782987-10.0g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
10g
$4545.0 2023-05-25
Enamine
EN300-27782987-0.5g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
0.5g
$1027.0 2023-09-09
Enamine
EN300-27782987-0.25g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
0.25g
$985.0 2023-09-09
Enamine
EN300-27782987-10g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
10g
$4606.0 2023-09-09
Enamine
EN300-27782987-2.5g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
2.5g
$2100.0 2023-09-09
Enamine
EN300-27782987-1g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
1g
$1070.0 2023-09-09
Enamine
EN300-27782987-0.05g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
0.05g
$900.0 2023-09-09
Enamine
EN300-27782987-5.0g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
5g
$3065.0 2023-05-25
Enamine
EN300-27782987-0.1g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
0.1g
$943.0 2023-09-09
Enamine
EN300-27782987-1.0g
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
2091830-91-8
1g
$1057.0 2023-05-25

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 関連文献

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylateに関する追加情報

CAS No 2091830-91-8: Methyl 3-Bromo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine-2-Carboxylate

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate is a highly specialized organic compound with the CAS registry number 2091830-91-8. This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic compounds with significant potential in various fields of chemistry and pharmacology. The structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system substituted with a bromine atom at position 3 and a methyl ester group at position 2. These structural features contribute to its unique chemical properties and reactivity.

The synthesis of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and yield. These methods not only reduce reaction times but also minimize the formation of byproducts, making the synthesis more environmentally friendly and cost-effective.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Pyrazolopyrimidines are known for their ability to modulate various biological targets, including kinases and proteases. Recent studies have demonstrated that methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits potent inhibitory activity against certain enzymes involved in cancer progression. This finding has sparked interest in exploring its potential as an anticancer agent.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The pyrazolopyrimidine framework is known for its stability and ability to form supramolecular assemblies. Researchers have reported that derivatives of this compound can self-assemble into nanoscale structures with potential applications in drug delivery systems and sensors.

From an analytical standpoint, the characterization of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate has been significantly enhanced by modern spectroscopic techniques. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements have facilitated quality control measures during synthesis and formulation processes.

The study of this compound has also contributed to our understanding of heterocyclic chemistry. The pyrazolo[1,5-a]pyrimidine system is a fascinating example of how fused ring systems can exhibit unique electronic properties. Recent theoretical studies using computational chemistry tools have shed light on the electronic distribution within the molecule and its influence on reactivity. These findings have implications for both synthetic chemistry and materials science.

In conclusion, methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate, with its CAS number 2091830-91-8, represents a significant advancement in organic chemistry. Its versatile structure offers opportunities across multiple disciplines from drug discovery to materials science. As research continues to unfold new insights into its properties and applications,
this compound is poised to play an increasingly important role in both academic and industrial settings.

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